Benzyl 2-(oxiran-2-yl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
benzyl 2-(oxiran-2-yl)acetate |
InChI |
InChI=1S/C11H12O3/c12-11(6-10-8-13-10)14-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
WHGRMPDLBKOMMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Significance of Epoxides and Benzyl Esters As Key Synthons
Epoxides, or oxiranes, are three-membered cyclic ethers that are highly significant in organic synthesis. numberanalytics.com Their importance stems from the considerable ring strain of the three-membered ring, which makes them susceptible to ring-opening reactions by a wide range of nucleophiles and electrophiles. numberanalytics.comnumberanalytics.com This reactivity allows for the stereospecific and regioselective introduction of two adjacent functional groups, making epoxides invaluable for constructing complex molecular architectures found in natural products, pharmaceuticals, and polymers. numberanalytics.comnumberanalytics.comorientjchem.org Epoxides are used in the synthesis of diverse products, including anticancer agents, antibiotics, and epoxy resins for coatings and adhesives. numberanalytics.comnumberanalytics.com
Benzyl (B1604629) esters are also fundamental synthons in organic synthesis, primarily utilized as protecting groups for carboxylic acids. libretexts.orgrsc.org The benzyl group can be introduced under mild conditions and is lauded for its stability across a wide array of reaction conditions, including both acidic and basic environments. libretexts.orgorganic-chemistry.org A key advantage of the benzyl ester is its facile removal through catalytic hydrogenolysis, a mild deprotection method that typically does not affect other functional groups like different esters or ethers. libretexts.orgorganic-chemistry.org This orthogonality is crucial in multi-step syntheses, allowing for selective deprotection and subsequent transformations. rsc.org
Rationale for Investigating Benzyl 2 Oxiran 2 Yl Acetate As a Multifunctional Organic Building Block
The rationale for investigating Benzyl (B1604629) 2-(oxiran-2-yl)acetate lies in its identity as a multifunctional organic building block, integrating the distinct reactivities of both an epoxide and a benzyl ester. specificpolymers.comminakem.com This duality allows for a programmed, stepwise approach to molecular synthesis.
The highly reactive epoxide ring can be selectively targeted for ring-opening reactions without affecting the more stable benzyl ester. Nucleophilic attack on the oxirane can introduce a variety of substituents, leading to the formation of β-hydroxy esters, which are common structural motifs in many biologically active compounds. For instance, the epoxide can be opened by amines, thiols, halides, or carbon nucleophiles, each yielding a different class of difunctionalized products. scholaris.caresearchgate.net
Conversely, the benzyl ester can function as a stable protecting group for the carboxylic acid functionality while transformations are carried out elsewhere on the molecule. libretexts.org Once the desired modifications via the epoxide ring have been achieved, the benzyl group can be selectively removed by hydrogenolysis to reveal the free carboxylic acid. organic-chemistry.org This acid can then participate in further reactions, such as amidation or esterification, to build even more complex structures. The ability to perform these reactions in a controlled sequence makes Benzyl 2-(oxiran-2-yl)acetate a powerful tool for creating diverse molecular frameworks from a single, readily accessible precursor.
Overview of Academic Research Trajectories for Oxirane Containing Ester Systems
Academic research on oxirane-containing ester systems, often called glycidic esters, has followed several key trajectories, driven by their synthetic utility. unacademy.commychemblog.com
One major area of research has been the development of new synthetic methods for their preparation. The Darzens condensation, discovered in 1904, remains a classic and widely studied method for synthesizing α,β-epoxy esters from ketones or aldehydes and α-haloesters. unacademy.commychemblog.comjk-sci.com Modern research continues to refine this reaction, exploring new bases, catalysts, and reaction conditions to improve yields, stereoselectivity, and substrate scope. mychemblog.comtandfonline.com Other epoxidation methods, such as the reaction of unsaturated esters with peracids like m-CPBA, are also a focus of ongoing investigation. orientjchem.orgconicet.gov.ar
A second significant research trajectory focuses on the catalytic, and often asymmetric, ring-opening of these epoxides. mdpi.com The development of catalysts that can control the regioselectivity and stereoselectivity of the ring-opening is a major goal. scholaris.canih.gov This allows for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. numberanalytics.comrsc.org Research has explored a variety of catalysts, including those based on transition metals and organocatalysts, to achieve high levels of control over the reaction outcome. scholaris.canih.gov
A third trajectory involves the application of oxirane-containing esters as key intermediates in the total synthesis of complex natural products and other biologically active molecules. numberanalytics.comjk-sci.com Their ability to introduce specific stereochemistry and functionality makes them ideal starting points for building intricate molecular structures. rsc.org Studies often showcase the utility of these synthons in constructing core fragments of larger molecules, demonstrating the practical power of this class of compounds. researchgate.net
Finally, research is also directed towards understanding the influence of the oxirane group on the properties of materials, such as in the curing behavior and thermal stability of vinyl ester resins. researchgate.net These studies are crucial for developing new polymers and materials with enhanced properties. numberanalytics.comscbt.com
Data Tables
Table 1: Physical and Chemical Properties of Related Compounds
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Benzyl (B1604629) 2-(oxiran-2-yl)acetate | Benzyl 2-(oxiran-2-yl)acetate | C₁₁H₁₂O₃ | 192.21 | 111006-13-4 |
| 2-(Oxiran-2-yl)acetic acid | 2-(oxiran-2-yl)acetic acid | C₄H₆O₃ | 102.09 | 33278-09-0 |
| Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate | Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate | C₁₇H₁₂O₄ | 280.27 | 1440545-28-7 |
| Benzyl 2-(oxiran-2-yl)indole-1-carboxylate | Benzyl 2-(oxiran-2-yl)indole-1-carboxylate | C₁₈H₁₅NO₃ | 293.3 | 174952849 |
Source: Compiled from data available in public chemical databases. bldpharm.comnih.govsigmaaldrich.comnih.gov
Table 2: Representative Reactions Involving Oxirane-Containing Esters
| Reaction Type | Substrates | Reagents/Conditions | Product Type | Reference |
| Darzens Condensation | Ketone/Aldehyde, α-haloester | Base (e.g., NaOEt, LDA) | α,β-Epoxy ester | mychemblog.comjk-sci.com |
| Epoxidation | Unsaturated ester | Peracid (e.g., m-CPBA) | Epoxy ester | orientjchem.orgconicet.gov.ar |
| Catalytic Ring-Opening | Epoxide, Nucleophile (e.g., amine) | Borinic acid catalyst | β-Amino alcohol | scholaris.ca |
| Carbonylation | Epoxide | Tin(IV) porphyrin catalyst, CO | β-Lactone | mdpi.com |
| Hydroboration | Epoxide | Pinacolborane, Alkali metal catalyst | Markovnikov alcohol | nih.gov |
This table provides a generalized overview of common reaction types.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
Elucidation of Stereochemical Configuration (e.g., NOESY, Chiral Shift Reagents)
The oxirane ring of Benzyl (B1604629) 2-(oxiran-2-yl)acetate contains a chiral center, leading to the existence of enantiomers. Determining the stereochemical configuration is crucial, as it can significantly influence the compound's biological activity and chemical reactivity.
Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative stereochemistry in diastereomeric derivatives of the parent compound. For instance, if Benzyl 2-(oxiran-2-yl)acetate is reacted to introduce another chiral center, NOESY experiments can reveal through-space correlations between protons, which helps in assigning the relative configuration of the substituents. nih.gov For example, in related oxirane-containing structures, NOESY has been used to confirm the trans or cis geometry of substituents on a newly formed ring by observing the spatial proximity of specific protons. acs.orgsemanticscholar.org
Chiral Shift Reagents (CSRs) offer a powerful method for determining the enantiomeric purity of chiral compounds. chemistry-chemists.com These reagents, often lanthanide-based complexes, form diastereomeric complexes with the enantiomers of this compound. This interaction induces different chemical shifts for corresponding protons in the two enantiomers, allowing for their distinction and quantification in the ¹H NMR spectrum. iranchembook.ir Paramagnetic metal-free chiral shift reagents are also available and can be advantageous as they avoid signal broadening.
In-Situ NMR for Reaction Monitoring and Mechanistic Insights
In-situ NMR spectroscopy is a valuable tool for monitoring the progress of reactions involving this compound in real-time. scholaris.ca By recording NMR spectra at various intervals directly from the reaction mixture, it is possible to track the disappearance of reactants and the appearance of products and intermediates. This provides kinetic data and can offer profound insights into the reaction mechanism. For example, the ring-opening of the epoxide can be monitored by observing the disappearance of the characteristic oxirane proton signals and the emergence of signals corresponding to the new product. jst.go.jp This technique has been successfully used to monitor conversions in reactions involving epoxides. rsc.org
Mass Spectrometry (MS) for Fragmentation Analysis and Purity Assessment
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. beilstein-journals.org This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The exact mass of the protonated molecule [M+H]⁺ of a related compound, N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine, was determined to be 178.1226, which was in close agreement with the calculated value. acs.orgsemanticscholar.org Such accuracy is crucial for confirming the identity of a newly synthesized compound. iucr.org
Table 1: Illustrative HRMS Data for an Oxirane Derivative
| Ion | Calculated m/z | Measured m/z | Reference |
|---|
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic fragmentation pattern. nih.govscielo.org.mx This pattern provides a "fingerprint" of the molecule's structure. For benzyl-containing compounds, a common fragmentation pathway is the loss of the benzyl group, leading to a prominent tropylium (B1234903) ion at m/z 91. nih.govresearchgate.netnih.gov The fragmentation of the oxirane ring would also produce characteristic neutral losses and fragment ions. researchgate.net By analyzing these fragmentation pathways, the connectivity of the atoms within this compound can be confirmed. researchgate.netresearchgate.net
Table 2: Expected Key Fragment Ions for this compound in MS/MS
| m/z | Proposed Fragment | Structural Origin |
|---|---|---|
| 91 | [C₇H₇]⁺ | Benzyl group (Tropylium ion) |
| 107 | [C₇H₇O]⁺ | Benzyloxy group |
| [M-43]⁺ | [M-C₂H₃O]⁺ | Loss of the oxirane ring fragment |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying functional groups within a molecule. ksu.edu.saelsevier.com
Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and is excellent for identifying the carbonyl (C=O) group of the ester and the C-O bonds of the ether linkage and the oxirane ring in this compound. The progress of reactions, such as the opening of the epoxide ring, can be monitored by the disappearance of the characteristic oxirane C-O stretching bands. researchgate.netphotothermal.com
Raman Spectroscopy , on the other hand, is more sensitive to non-polar, symmetric bonds, making it well-suited for analyzing the aromatic C-C bonds of the benzyl group and the C-C backbone of the molecule. osti.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C=O (Ester) | IR | ~1735 | mdpi.com |
| C-O-C (Ether & Ester) | IR | ~1250-1000 | researchgate.net |
| Oxirane Ring | IR | ~1250 (ring breathing), ~950-810 (C-O stretch) | researchgate.net |
| Aromatic C-H | IR/Raman | ~3100-3000 | osti.gov |
The combination of these advanced spectroscopic and chromatographic techniques provides a powerful toolkit for the comprehensive characterization of this compound, ensuring its structural integrity, stereochemical purity, and a deeper understanding of its chemical behavior.
Chiral Chromatography (GC, HPLC) for Enantiomeric Purity Determination
The determination of enantiomeric purity is crucial for chiral molecules like this compound, as the biological or chemical activity of the enantiomers can differ significantly. Chiral chromatography, including both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), stands as the premier technique for separating and quantifying enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful method for the enantiomeric separation of a wide array of chiral compounds. For glycidyl (B131873) esters and ethers, polysaccharide-based chiral stationary phases (CSPs) have demonstrated excellent enantioselectivity. indexcopernicus.com For instance, cellulose-based columns, such as the Chiralcel OD-H, have been successfully employed for the baseline separation of glycidyl butyrate (B1204436) enantiomers. indexcopernicus.com The separation is typically achieved using a normal-phase mobile system, often a mixture of hexane (B92381) and an alcohol like 2-propanol. indexcopernicus.com
For this compound, a similar approach would likely be effective. The enantiomers would interact differently with the chiral selector of the stationary phase, leading to different retention times and allowing for their separation and quantification. The presence of the benzyl group and the ester functionality would influence the choice of mobile phase composition to achieve optimal resolution. A typical starting point for method development would be a mobile phase of hexane with a small percentage of 2-propanol, with the ratio adjusted to fine-tune the separation. indexcopernicus.com Detection could be readily accomplished using a UV detector, given the UV-absorbing properties of the benzyl group.
In cases where direct separation is challenging, pre-derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral HPLC column. beilstein-journals.org However, direct chiral HPLC is generally preferred due to its simplicity.
Interactive Data Table: Hypothetical Chiral HPLC Parameters for this compound
| Parameter | Suggested Condition | Rationale |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | Proven effectiveness for separating enantiomers of structurally similar glycidyl esters. indexcopernicus.com |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) | Common mobile phase for normal-phase chiral separations on polysaccharide-based CSPs, allowing for adjustment of polarity for optimal resolution. indexcopernicus.com |
| Flow Rate | 1.0 mL/min | A standard flow rate that typically provides good efficiency without excessive backpressure. |
| Temperature | Ambient (e.g., 25 °C) | Temperature can influence selectivity; however, ambient temperature is a common starting point. |
| Detection | UV at 254 nm | The benzyl group provides strong UV absorbance, enabling sensitive detection. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Expected Outcome | Baseline separation of (R)- and (S)-enantiomers | The differential interaction of the enantiomers with the chiral stationary phase should lead to two distinct peaks, allowing for the determination of enantiomeric excess. |
Chiral Gas Chromatography (GC)
Chiral GC is another viable technique, particularly for volatile and thermally stable compounds. The enantiomers of this compound could potentially be resolved on a capillary column coated with a chiral stationary phase, such as a derivatized cyclodextrin (B1172386). nih.govgcms.cz For example, trifluoroacetylated gamma-cyclodextrin (B1674603) phases have been used to separate the enantiomers of acyclic alcohols after acetylation. nih.gov
Given that this compound is an ester, it is likely to be sufficiently volatile for GC analysis. The choice of the specific cyclodextrin derivative and the temperature program would be critical for achieving separation. The enantiomeric excess can be determined by integrating the peak areas of the two enantiomers.
X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation (if applicable)
X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional structure of a crystalline compound. If a single crystal of one of the enantiomers of this compound can be obtained, this technique can provide unambiguous proof of its configuration (R or S).
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is dependent on the arrangement of atoms within the crystal lattice. For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration.
While no crystal structure for this compound is found in the searched literature, studies on other oxirane-containing molecules have successfully utilized this technique. For instance, the absolute configuration of other chiral epoxides has been confirmed through X-ray analysis. beilstein-journals.orgnih.gov The crystal structure would reveal key information such as bond lengths, bond angles, and torsion angles, providing insight into the molecule's conformation in the solid state. Intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, which dictate the crystal packing, would also be elucidated.
The primary challenge in applying this technique is the ability to grow a high-quality single crystal of the compound, which can be a difficult and time-consuming process. The compound's physical state at room temperature (liquid or solid) and its melting point would be important factors. If the compound is a low-melting solid or an oil, crystallization can be particularly challenging.
Interactive Data Table: Hypothetical Crystallographic Data for an Enantiomer of this compound
| Parameter | Hypothetical Value/Information | Significance |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for organic molecules. |
| Space Group | Chiral (e.g., P2₁, P2₁2₁2₁) | The space group must be non-centrosymmetric for a chiral molecule to crystallize in an enantiopure form. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal lattice. |
| Z (Molecules/Unit Cell) | e.g., 2 or 4 | Indicates the number of molecules in the unit cell. |
| Flack Parameter | Close to 0 for the correct enantiomer | A key parameter in determining the absolute configuration from X-ray diffraction data of chiral, non-centrosymmetric crystals. A value near 0 for a given configuration confirms that assignment, while a value near 1 indicates the opposite enantiomer. |
| Key Structural Features | Conformation of the ester and oxirane moieties, intermolecular contacts | Provides detailed insight into the three-dimensional arrangement of the atoms, including the relative orientation of the benzyl and oxirane groups. This can be important for understanding its reactivity and potential interactions with biological targets. |
Theoretical and Computational Chemistry Studies of Benzyl 2 Oxiran 2 Yl Acetate
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the characterization of transient species like transition states.
The oxirane (epoxide) ring is a key functional group in Benzyl (B1604629) 2-(oxiran-2-yl)acetate, and its ring-opening reactions are of significant chemical interest. These reactions can be catalyzed by either acids or bases, and the regioselectivity of the nucleophilic attack is highly dependent on the reaction conditions. universiteitleiden.nl
Under acidic conditions, the epoxide oxygen is protonated, forming a more reactive intermediate. The subsequent nucleophilic attack can proceed via a mechanism with significant S\textsubscript{N}1 character, where the nucleophile attacks the more substituted carbon atom due to the development of a partial positive charge that is stabilized by the adjacent substituents. libretexts.org For Benzyl 2-(oxiran-2-yl)acetate, this would favor attack at the carbon atom of the oxirane ring that is attached to the acetate (B1210297) group. The transition state for this process would exhibit a high degree of carbocationic character at this position. libretexts.org
Conversely, under basic or nucleophilic conditions, the reaction typically follows an S\textsubscript{N}2 mechanism. universiteitleiden.nl In this case, the nucleophile attacks the sterically least hindered carbon atom of the epoxide ring. For this compound, the attack would preferentially occur at the terminal CH\textsubscript{2} group of the oxirane. The transition state would involve a backside attack by the nucleophile, leading to an inversion of stereochemistry at that carbon. universiteitleiden.nl
Quantum chemical calculations, often employing Density Functional Theory (DFT) methods like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d,p)), can be used to locate and characterize the transition state structures for these ring-opening reactions. acs.orgnih.gov These calculations can provide detailed geometric parameters of the transition states, such as bond lengths and angles, as well as imaginary frequencies corresponding to the reaction coordinate.
Table 1: Predicted Transition State Geometries for Oxirane Ring Opening of this compound
| Reaction Condition | Attacking Nucleophile | Site of Attack | Key Transition State Feature |
| Acid-Catalyzed (e.g., HBr) | Br⁻ | C2 (more substituted) | Elongated C-O bond, significant positive charge development on C2. libretexts.org |
| Base-Catalyzed (e.g., OH⁻) | OH⁻ | C3 (less substituted) | Backside attack geometry with respect to the breaking C-O bond. universiteitleiden.nl |
This table is a representation of expected outcomes based on established principles of epoxide ring-opening reactions.
Computational chemistry allows for the calculation of the energetic profiles of competing reaction pathways, providing insights into reaction kinetics and thermodynamics. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed.
For the ring-opening of this compound, two primary competing pathways exist under acidic conditions: attack at the more substituted carbon versus the less substituted carbon. While the attack at the more substituted carbon is generally favored due to electronic stabilization of the transition state, the steric hindrance at this position can play a role. libretexts.org Computational studies can quantify the activation energies for both pathways, allowing for a prediction of the major product.
Similarly, under basic conditions, while attack at the less hindered carbon is the norm, the electronic influence of the benzyl acetate group could potentially influence the regioselectivity. Energetic profiles calculated using quantum chemical methods can clarify the extent of this influence.
The Gibbs free energy of activation (ΔG‡) is a key parameter derived from these calculations, which directly relates to the reaction rate. A lower ΔG‡ indicates a faster reaction.
Table 2: Hypothetical Energetic Data for Competing Pathways in the Acid-Catalyzed Ring Opening of this compound
| Pathway | Activation Energy (ΔE‡) (kcal/mol) | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Predicted Outcome |
| Attack at C2 | Lower | Lower | Major Product |
| Attack at C3 | Higher | Higher | Minor Product |
This table presents a hypothetical scenario based on the general principles of acid-catalyzed epoxide ring-opening reactions.
Transition State Analysis of Oxirane Ring Opening Reactions
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a means to study the conformational landscape and dynamic behavior of molecules, which can have a profound impact on their reactivity.
The orientation of the bulky benzyl group relative to the rest of the molecule will significantly influence the accessibility of the epoxide ring to incoming nucleophiles. Some conformations may shield one face of the epoxide, leading to diastereoselective reactions. Understanding the conformational preferences is therefore crucial for predicting stereochemical outcomes.
By combining the insights from quantum chemical calculations of reaction pathways with the conformational analysis, it is possible to make more refined predictions about reactivity and selectivity. For instance, if a particular low-energy conformer preferentially exposes one of the epoxide carbons, the reaction at that site may be kinetically favored, even if electronic factors alone might suggest otherwise.
Molecular dynamics simulations can further enhance these predictions by modeling the behavior of the molecule in a solvent environment over time. These simulations can reveal how solvent molecules interact with this compound and how these interactions might influence the accessibility of the reactive sites and the stability of transition states.
Conformational Analysis of this compound
Structure-Reactivity Relationship Predictions
Computational studies can be extended to predict how modifications to the structure of this compound would affect its reactivity. rsc.org For example, introducing electron-withdrawing or electron-donating substituents on the benzyl ring would alter the electronic properties of the entire molecule.
Quantum chemical calculations can quantify these effects by calculating parameters such as the partial charges on the epoxide carbons and the energies of the frontier molecular orbitals (HOMO and LUMO).
Electron-withdrawing groups on the benzene (B151609) ring would be expected to increase the electrophilicity of the epoxide carbons, potentially accelerating the ring-opening reaction with nucleophiles.
Electron-donating groups would have the opposite effect, decreasing the reactivity of the epoxide ring towards nucleophiles.
By systematically varying the substituents in silico and calculating the corresponding activation energies for the ring-opening reaction, a quantitative structure-activity relationship (QSAR) can be developed. This allows for the rational design of derivatives of this compound with tailored reactivity.
Applications of Benzyl 2 Oxiran 2 Yl Acetate As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Scaffolds
The high ring strain of the oxirane (epoxide) moiety in Benzyl (B1604629) 2-(oxiran-2-yl)acetate makes it susceptible to ring-opening reactions with a variety of nucleophiles. msu.eduacs.org This reactivity is the cornerstone of its utility as a precursor for complex organic scaffolds, allowing for the controlled introduction of new functional groups and the extension of the carbon skeleton.
Polyfunctionalized Alcohols and Amines
The epoxide ring can be readily opened by nucleophiles, leading to the formation of 1,2-difunctionalized compounds. This transformation is a reliable method for producing polyfunctionalized alcohols and amines, which are themselves important intermediates in organic synthesis.
Polyfunctionalized Alcohols: In the presence of acid or base catalysts, the epoxide ring of Benzyl 2-(oxiran-2-yl)acetate can undergo hydrolysis to yield the corresponding vicinal diol, specifically benzyl 3,4-dihydroxybutanoate. Similarly, reaction with alcohols (alcoholysis) results in the formation of an alcohol and an ether functional group on adjacent carbons. These polyhydroxylated compounds are valuable precursors for a variety of more complex molecules.
Polyfunctionalized Amines (Amino Alcohols): The aminolysis of the epoxide ring is a particularly useful transformation. Reaction with primary or secondary amines, or with ammonia, leads to the formation of β-amino alcohols. researchgate.netresearchgate.net For instance, the reaction with benzylamine, a common process in the synthesis of pharmaceutical intermediates like Nebivolol, would open the epoxide to yield a benzylamino alcohol derivative. google.com These reactions typically follow the Krasuskii rule, where the nucleophilic attack occurs at the less sterically hindered carbon of the epoxide ring. researchgate.netresearchgate.net This regioselectivity provides a high degree of control over the structure of the product.
Table 1: Synthesis of Polyfunctionalized Scaffolds
| Nucleophile | Reagent Example | Product Type | Resulting Scaffold |
|---|---|---|---|
| Oxygen | Water (Hydrolysis) | Diol | Benzyl 3,4-dihydroxybutanoate |
| Oxygen | Methanol (Alcoholysis) | Ether-alcohol | Benzyl 3-hydroxy-4-methoxybutanoate |
| Nitrogen | Ammonia (Aminolysis) | Amino-alcohol | Benzyl 3-amino-4-hydroxybutanoate |
Heterocyclic Compounds Derived from Epoxide Transformations
Epoxides are well-established precursors for the synthesis of various heterocyclic compounds. msu.edu The reactivity of this compound can be harnessed to construct a range of saturated and unsaturated ring systems.
Intramolecular Cyclization: By introducing a nucleophilic group elsewhere in the molecule, intramolecular ring-opening of the epoxide can lead to the formation of important heterocyclic structures. For example, hydrolysis of the benzyl ester to the corresponding carboxylic acid, followed by base-induced intramolecular cyclization, could yield a five-membered γ-lactone.
Intermolecular Reactions: Reaction with other bifunctional reagents can lead to different heterocycles. For instance, reaction with thiourea (B124793) or its derivatives can produce sulfur-containing heterocycles like thiazolidinones. The transformation of epoxides into other three-membered rings, such as thiiranes (epulfides), is also a known process. msu.edu Furthermore, oxirane precursors are used in the synthesis of more complex systems like β-lactams. preprints.org
Table 2: Potential Heterocyclic Synthesis from this compound
| Reaction Type | Key Transformation | Resulting Heterocycle Class |
|---|---|---|
| Intramolecular Cyclization | Hydrolysis of ester followed by attack of carboxylate on epoxide | γ-Lactone |
| Intermolecular Reaction | Reaction with thiourea | Thiazolidinone derivative |
| Ring Transformation | Reaction with thiocyanate (B1210189) or thiourea | Thiirane (Episulfide) |
Role in Materials Science: Monomer for Specialty Polymers and Copolymers
The strained three-membered ring of the oxirane moiety is a key feature that allows this compound to serve as a monomer in the synthesis of specialty polymers. The primary mechanism for this is ring-opening polymerization (ROP). acs.org
The polymerization can be initiated by cationic, anionic, or coordination catalysts, leading to the formation of polyethers with pendant benzyl acetate (B1210297) groups. These side chains can be further modified post-polymerization, for example, by hydrolysis of the ester to create polymers with carboxylic acid or hydroxyl functionalities. This allows for the tuning of polymer properties such as solubility, hydrophilicity, and reactivity.
Additionally, compounds containing oxirane groups are widely used as crosslinking agents in the production of epoxy resins. this compound could potentially be incorporated into epoxy resin formulations, where the epoxide ring would react with hardeners (like amines or anhydrides) to form a rigid, three-dimensional polymer network. The benzyl acetate group would add a degree of hydrophobicity and bulk to the resulting material. Its structural similarity to monomers like 2-(oxiran-2-yl)ethyl 2-methylprop-2-enoate, which is used in copolymer synthesis, highlights its potential in this field. google.com
Table 3: Applications in Materials Science
| Application | Mechanism | Potential Polymer Product/Material |
|---|---|---|
| Monomer | Ring-Opening Polymerization (ROP) | Poly(this compound) |
| Co-monomer | Co-polymerization with other monomers | Specialty Copolymers |
Development of Chiral Building Blocks for Asymmetric Synthesis
This compound possesses a chiral center at the C2 position of the oxirane ring, meaning it can exist as two distinct enantiomers, (R)- and (S)-Benzyl 2-(oxiran-2-yl)acetate. This inherent chirality makes it a valuable chiral building block for asymmetric synthesis, which is the selective synthesis of a specific enantiomer of a complex molecule. sigmaaldrich.comusm.edu
The use of enantiomerically pure epoxides is a cornerstone of modern synthetic chemistry, particularly in the preparation of pharmaceuticals and other biologically active compounds. nih.gov By starting with a single enantiomer of this compound, chemists can transfer that stereochemical information to the final product. The ring-opening of a chiral epoxide with a nucleophile occurs with a defined and predictable stereochemistry (typically inversion of configuration at the point of attack), allowing for the creation of new stereocenters with high control.
For example, the reaction of (R)-Benzyl 2-(oxiran-2-yl)acetate with an amine would lead to the formation of a specific enantiomer of the resulting amino alcohol. This strategy is critical in drug development, where often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even harmful. The structural similarity to other chiral building blocks like Benzyl 2-(oxiran-2-yl)butanoate further underscores its potential in this domain. bldpharm.com
Table 4: Role in Asymmetric Synthesis
| Feature | Significance | Example Application |
|---|---|---|
| Inherent Chirality | Exists as (R) and (S) enantiomers | Source of stereochemistry for target molecules |
| Stereospecific Ring-Opening | Nucleophilic attack proceeds with inversion of configuration | Controlled formation of new stereocenters |
Applications in Industrial Chemical Synthesis
The versatility of this compound positions it as a useful intermediate in various industrial chemical processes. Its applications can be inferred from the known industrial uses of its constituent functional groups and analogous structures.
One of the most significant potential applications is in the pharmaceutical industry. Complex epoxide-containing molecules are key intermediates in the synthesis of many drugs. google.com The ability to use this compound to introduce a chiral C4 chain with multiple functional handles makes it an attractive starting material for the synthesis of active pharmaceutical ingredients (APIs).
The fragrance and flavor industry also represents a potential area of application. Benzyl acetate itself is a major component of jasmine and gardenia oils and is used extensively in perfumes and flavor formulations. atamanchemicals.comlanxess.comthegoodscentscompany.com The oxirane moiety of this compound provides a reactive site for further chemical modification, allowing for the synthesis of novel, more complex fragrance and flavor compounds with potentially unique scent and taste profiles.
Furthermore, its role as a monomer or cross-linker for specialty polymers, as discussed in section 6.2, constitutes a direct industrial application in the field of materials science and polymer chemistry.
Future Directions and Emerging Research Avenues for Benzyl 2 Oxiran 2 Yl Acetate
Development of Novel Catalytic Systems for Highly Selective Transformations
The epoxide ring in benzyl (B1604629) 2-(oxiran-2-yl)acetate is a key functional group that allows for a variety of chemical transformations. Future research will likely focus on the development of novel catalytic systems to control the regioselectivity and stereoselectivity of these reactions, unlocking access to a wide array of chiral molecules.
The asymmetric ring-opening (ARO) of epoxides is a powerful method for generating enantiomerically enriched products. researchgate.net While specific applications to benzyl 2-(oxiran-2-yl)acetate are not yet widely reported, catalysts that have shown success with other meso-epoxides could be applied. For instance, chiral (salen)CrN3 complexes have been identified as optimal for the addition of azides to meso-epoxides. researchgate.net The development of bimetallic catalysts, which can cooperatively activate both the epoxide and the nucleophile, has been shown to increase reaction rates by one to two orders of magnitude. researchgate.net
Furthermore, chiral thiourea-amine organocatalysts are emerging as a promising class of catalysts for the asymmetric epoxidation of alkenes, providing a direct route to chiral epoxides. chim.it These catalysts could be employed in the synthesis of enantiopure this compound or for the kinetic resolution of the racemic mixture.
The regioselective ring-opening of unsymmetrical epoxides is another critical area. The choice of catalyst can dictate the position of nucleophilic attack. For example, cobalt-corrin complexes have been shown to favor the formation of linear products in the ring-opening of aryl epoxides with aryl halides, a challenging transformation that often yields branched products with other catalytic systems. acs.org The application of such catalysts to this compound could allow for precise control over the final product structure.
The following table summarizes potential catalytic systems for the transformation of this compound based on research with analogous compounds.
| Catalytic System | Transformation | Potential Outcome for this compound |
| Chiral (salen)CrN₃ Complexes | Asymmetric Ring-Opening with Azide | Enantioselective synthesis of azido-alcohols |
| Chiral Thiourea-Amine Organocatalysts | Asymmetric Epoxidation / Kinetic Resolution | Synthesis of enantiopure this compound |
| Cobalt-Corrin Complexes | Regioselective Ring-Opening with Aryl Halides | Formation of linear ring-opened products |
| Lewis Acids (e.g., BF₃·Et₂O) | Ring-Opening with various nucleophiles | Regioselective synthesis of diols, amino alcohols, etc. acs.org |
Integration into Flow Chemistry Approaches for Continuous Synthesis
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govnih.gov The integration of the synthesis and subsequent transformations of this compound into flow chemistry setups is a promising avenue for future research.
The synthesis of epoxides, which can be highly exothermic and involve hazardous reagents, is particularly well-suited for flow chemistry. nih.gov For instance, the epoxidation of alkenes using in situ generated peracetic acid has been successfully demonstrated in a continuous flow process, minimizing the risks associated with handling the explosive oxidizing agent. nih.govvapourtec.com Such a strategy could be adapted for the production of this compound.
Furthermore, the ring-opening of epoxides with various nucleophiles, such as amines to form β-amino alcohols, has been efficiently performed in microreactor systems. royalsocietypublishing.orgresearchgate.net A continuous flow approach would allow for precise control over reaction parameters like temperature and residence time, leading to higher yields and selectivities. The ability to telescope multiple reaction steps in a continuous sequence without isolating intermediates is a key advantage of flow chemistry. nih.gov A potential integrated flow process for this compound could involve its synthesis in a first reactor, followed by an in-line purification and immediate reaction in a second reactor to generate a desired derivative.
The table below outlines potential flow chemistry applications for this compound.
| Flow Chemistry Application | Potential Advantage |
| Continuous Epoxidation | Enhanced safety, improved heat control, higher throughput |
| In-line Ring-Opening Reactions | Reduced reaction times, improved selectivity, automation |
| Telescoped Synthesis and Derivatization | Increased efficiency, reduced waste, streamlined process |
Exploration of Novel Reactivity Patterns and Rearrangements
The unique combination of an epoxide and an ester functional group in this compound opens the door to exploring novel reactivity patterns and molecular rearrangements that are not possible with simpler epoxides.
One intriguing possibility is the acid-catalyzed rearrangement of epoxy esters to form bicyclic orthoesters. researchgate.netrsc.org This transformation has been reported for other epoxy esters and could potentially be applied to this compound to generate complex heterocyclic structures. tandfonline.com The stability and subsequent reactivity of these orthoesters could offer new synthetic pathways.
Another area of interest is the Meinwald rearrangement, a catalyst-controlled transformation of epoxides into α-substituted carbonyl compounds. nih.gov This rearrangement, when applied to tetrasubstituted epoxides, can lead to the formation of challenging ketones with α,α-diaryl quaternary stereocenters. nih.gov Investigating the behavior of this compound under Meinwald rearrangement conditions could lead to novel and valuable products.
The interaction between the epoxide and the ester functionality could also lead to unexpected reactivity. For example, intramolecular reactions could be triggered under specific catalytic conditions, leading to the formation of lactones or other cyclic compounds. The exploration of such novel reactivity will be a key area for future research.
The following table highlights potential novel reactions for this compound.
| Reaction Type | Potential Product |
| Lewis Acid-Mediated Rearrangement | Bicyclic orthoester |
| Meinwald Rearrangement | α-Substituted keto-ester |
| Intramolecular Cyclization | Lactone or other heterocyclic compounds |
Sustainable Synthesis and Green Chemistry Principles in Production and Application
The principles of green chemistry are increasingly influencing the design of chemical processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgresearchgate.net The future production and application of this compound will undoubtedly be shaped by these principles.
One of the most promising avenues for the sustainable synthesis of this compound is the use of biocatalysis. researchgate.netexeter.ac.uk Lipases, for instance, are known to catalyze esterification reactions under mild conditions and can be used for the synthesis of the benzyl ester moiety. wur.nl Chemo-enzymatic processes, which combine a chemical step with a biocatalytic one, are also highly attractive. For example, a lipase-catalyzed epoxidation followed by hydrolysis has been used to synthesize diols from propenylbenzenes. frontiersin.orgnih.gov A similar approach could be envisioned for the synthesis of this compound or its derivatives.
The evaluation of the "greenness" of a chemical process can be quantified using various metrics, such as atom economy, E-factor, and process mass intensity (PMI). tamu.eduethernet.edu.etgreenchemistry-toolkit.org Future research on the synthesis of this compound should include the calculation of these metrics to compare different synthetic routes and identify the most sustainable options. For example, the enzymatic synthesis of aroma esters has been shown to have a favorable E-factor and mass intensity, making it a good candidate for industrial scale-up. rsc.org
The development of synthetic methods that utilize renewable feedstocks and environmentally benign solvents will also be crucial. Researchers have developed a novel method for epoxide synthesis using water as the oxygen source and electricity as the driving force, which eliminates the production of CO2 and other hazardous byproducts. thechemicalengineer.com The application of such innovative and sustainable technologies to the production of this compound would be a significant step forward.
The table below summarizes key green chemistry considerations for this compound.
| Green Chemistry Aspect | Potential Implementation |
| Biocatalysis | Enzymatic synthesis of the ester and/or epoxide |
| Green Metrics | Evaluation of atom economy, E-factor, and PMI for different synthetic routes |
| Renewable Feedstocks | Use of bio-based starting materials |
| Sustainable Technologies | Electrochemical epoxidation, use of green solvents |
Q & A
Q. Table 1: Catalytic Efficiency Comparison
| Catalyst | Conversion Yield (%) | Reaction Time (hr) | Reference |
|---|---|---|---|
| Ammonium cerium phosphate | 92 | 4 | |
| H₂SO₄ | 78 | 6 | |
| Lipase (Candida antarctica) | 65 | 24 |
Safety & Handling: What precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. The oxirane ring is a potential irritant .
- Ventilation : Use fume hoods to avoid inhalation of vapors (boiling point ≈ 250°C).
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
